4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-16-11-20-24-12-18(14-27(20)25-16)3-2-8-23-21(28)19-6-4-17(5-7-19)13-26-10-9-22-15-26/h4-7,9-12,14-15H,2-3,8,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJTMJKDIRPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a novel small molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure
The compound features an imidazole ring and a pyrazolo[1,5-a]pyrimidine moiety, both known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have shown activity as tyrosine kinase inhibitors, which are crucial in cancer therapy. The imidazole and pyrazole rings are known to interact with ATP-binding sites in kinases, potentially leading to inhibition of cancer cell proliferation.
- Antimicrobial Activity : The imidazole derivatives exhibit antibacterial properties against a range of pathogens. For instance, studies have demonstrated that imidazole-containing compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the imidazole and pyrazole rings significantly influence biological activity. For example:
- Substituents on the Imidazole Ring : Variations in substituents can enhance selectivity and potency against specific targets.
- Pyrazolo[1,5-a]pyrimidine Modifications : Altering the position or type of substituents on the pyrazolo ring can affect the compound's binding affinity to target proteins.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Pharmacokinetic and Physicochemical Properties
- Solubility : The imidazole-methyl group in the target may enhance water solubility compared to ’s halogenated derivatives.
- Metabolic Stability : The 2-methyl group on the pyrazolopyrimidine ring could reduce cytochrome P450-mediated metabolism, extending half-life relative to unmethylated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
